molecular formula C8H9F3N2 B13108071 (R)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine

(R)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine

Cat. No.: B13108071
M. Wt: 190.17 g/mol
InChI Key: CHQOZJPSZZECLU-RXMQYKEDSA-N
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Description

(R)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine is a chiral amine featuring a pyridine ring substituted with a trifluoromethyl group at the 4-position and an ethylamine side chain. The compound’s stereochemistry (R-configuration) and electron-withdrawing trifluoromethyl group contribute to its unique physicochemical and biological properties, making it relevant in medicinal chemistry and drug design.

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

(1R)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine

InChI

InChI=1S/C8H9F3N2/c1-5(12)7-4-6(2-3-13-7)8(9,10)11/h2-5H,12H2,1H3/t5-/m1/s1

InChI Key

CHQOZJPSZZECLU-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=NC=CC(=C1)C(F)(F)F)N

Canonical SMILES

CC(C1=NC=CC(=C1)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Asymmetric Catalytic Synthesis

One common approach involves asymmetric catalytic amination of 4-(trifluoromethyl)pyridine derivatives. Catalysts such as chiral transition metal complexes facilitate the stereoselective addition of an amine group, yielding the (R)-enantiomer preferentially. Reaction conditions typically include:

  • Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), or 1,4-dioxane

  • Temperature: 0 °C to 100 °C depending on catalyst and substrate stability

  • Reaction time: Several hours (3–18 h)

This method allows for control over stereochemistry and is scalable for industrial production.

Reductive Amination

Reductive amination of 4-(trifluoromethyl)pyridine-2-carbaldehyde with (R)-configured amine sources or chiral auxiliaries is another route. The process involves:

  • Formation of an imine intermediate between the aldehyde and amine

  • Reduction using agents such as sodium borohydride or catalytic hydrogenation

  • Conditions are optimized to maintain stereochemical integrity

This method is favored for its simplicity and ability to produce enantiomerically pure amines.

Industrial Scale Synthesis

Industrial production often employs continuous flow reactors and large-scale batch processes with optimized catalysts and reaction parameters to maximize yield and purity. Purification may involve:

  • Crystallization to isolate the desired enantiomer

  • Chromatographic purification using chiral stationary phases

  • Use of distillation and extraction techniques for solvent removal and product isolation

Research Findings and Data Analysis

Reaction Yields and Purity

  • Yields in laboratory-scale syntheses typically range from 60% to 80%, with enantiomeric excess (ee) values exceeding 95% when chiral catalysts or auxiliaries are used.

  • Purification techniques such as flash chromatography on silica gel and recrystallization from solvents like heptane or ethyl acetate are effective in achieving high purity.

Reaction Examples from Literature

A representative synthesis involves:

  • Starting from 2-ethoxy-4-iodo-6-(trifluoromethyl)pyridine reacted with tert-butyl carbamate in the presence of palladium catalysts (Pd2(dba)3) and ligands (Xantphos) in 1,4-dioxane at 100 °C for 3 hours, yielding an intermediate carbamate derivative.

  • Subsequent deprotection with trifluoroacetic acid (TFA) and dichloromethane (DCM) at 40 °C for 18 hours yields the free amine with an 82% yield.

  • Purification involves extraction and filtration steps to isolate the target amine compound with high purity.

Table 2: Key Reaction Conditions and Yields from Example Synthesis

Reaction Step Reagents & Catalysts Conditions Yield (%) Notes
Amination of pyridine derivative Pd2(dba)3, Xantphos, tert-butyl carbamate 1,4-dioxane, 100 °C, 3 h 69 Intermediate carbamate formed
Deprotection TFA, DCM 40 °C, 18 h 82 Free amine obtained
Purification Extraction, chromatography Ambient High purity product

Summary of Preparation Methodologies

Method Advantages Limitations Industrial Feasibility
Asymmetric Catalytic Amination High stereoselectivity, scalable Requires expensive catalysts Widely applicable
Reductive Amination Simple, good yields May require chiral auxiliaries Suitable for medium scale
Multi-step Pd-catalyzed coupling and deprotection High purity, well-established Multiple steps, longer reaction times Common in pharmaceutical industry

Chemical Reactions Analysis

Types of Reactions

®-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

®-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of ®-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related analogs based on substituent positions, stereochemistry, and functional groups. Key findings are summarized below:

Substituent Position on the Pyridine Ring

  • 4-Trifluoromethyl vs. 4 on the pyridine ring). For example, 4-substituted pyridines often exhibit enhanced metabolic stability compared to 5-substituted analogs due to reduced steric hindrance .
  • 6-Bromo Pyridine Derivatives :
    (S)-1-(6-Bromopyridin-2-yl)ethan-1-amine hydrochloride (CAS 1415257-60-1) replaces the trifluoromethyl group with a bromine atom. Bromine’s larger atomic radius and polarizability may increase hydrophobic interactions but reduce electronic effects compared to the trifluoromethyl group .

Stereochemical Differences

  • (R)- vs. (S)-Enantiomers :
    The (R)-configuration of the target compound is critical for activity. For example, (S)-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine () may exhibit divergent binding modes in chiral environments, such as enzyme active sites. Enantiopurity data from analogs (e.g., 95–98% purity for (R)- and (S)-pyridinyl ethanamines) suggest stringent synthesis requirements for pharmaceutical applications .

Aromatic vs. Aliphatic Substituents

  • Cyclohexyl vs. Pyridinyl: (R)-1-(4-(Trifluoromethyl)cyclohexyl)ethan-1-amine (CAS 2248172-11-2) replaces the pyridine ring with a cyclohexyl group.

Salt Forms and Solubility

  • Hydrochloride vs. Dihydrochloride Salts :
    The dihydrochloride salt of (R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine () enhances water solubility compared to the free base, a common strategy for improving bioavailability in drug formulations .

Data Tables

Table 1: Structural and Commercial Comparison

Compound Name CAS Number Substituent Position Purity Price (250 mg) Availability
(R)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine Not provided 4-pyridine N/A N/A Research-grade
(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride Not provided 5-pyridine >95% N/A Discontinued
(S)-1-(6-Bromopyridin-2-yl)ethan-1-amine hydrochloride 1415257-60-1 6-pyridine >95% N/A Available
(R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride 578027-35-7 Phenyl 97% €383 Available

Table 2: Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Solubility (HCl salt)
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde (Analog) 251.20 91–93 Not provided
2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine dihydrochloride Not provided Not provided High

Biological Activity

(R)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine is an organic compound with significant potential in medicinal chemistry. Its unique structural features, particularly the trifluoromethyl group attached to a pyridine ring, enhance its biological activity and metabolic stability. This article explores the compound's biological interactions, pharmacological potential, and relevant research findings.

  • Molecular Formula : C8_8H10_10F3_3N
  • Molecular Weight : 190.17 g/mol
  • CAS Number : 1213310-67-8

The trifluoromethyl group increases lipophilicity, which is crucial for drug-like properties, including absorption and distribution in biological systems.

The biological activity of (R)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine is primarily attributed to its interactions with various molecular targets, including:

  • Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptors : It has shown potential in binding to various receptors, influencing signaling pathways that could lead to therapeutic effects.

The presence of the trifluoromethyl group is believed to enhance these interactions, making it a focus for further pharmacological studies .

Antimicrobial Activity

Research indicates that (R)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine exhibits significant antimicrobial properties. In a study evaluating similar compounds, derivatives containing the trifluoromethyl group were found to possess antichlamydial activity, suggesting that this functional group is critical for enhancing biological efficacy .

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
(R)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amineChlamydia spp.Moderate activity observed
ACP1aN. meningitidis64 μg/mL
ACP1bH. influenzae16 μg/mL

The data suggest that modifications to the structure can lead to varying levels of antimicrobial activity, highlighting the importance of the trifluoromethyl substituent .

Enzyme Inhibition Studies

In another investigation focusing on enzyme inhibition, compounds similar to (R)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine demonstrated potent inhibition against various enzymes relevant in disease pathways. For instance, compounds with electron-withdrawing groups showed enhanced inhibitory effects on monoamine oxidase (MAO), which is implicated in neurodegenerative diseases .

CompoundEnzyme TargetIC50_{50} Value
(R)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amineMAO-B21 nM
M2MAO-B46 nM

These findings indicate that (R)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine may serve as a lead compound for developing new MAO inhibitors .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that (R)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine has favorable absorption characteristics, with sufficient oral bioavailability. Its clearance rate and half-life are yet to be fully characterized but are essential for understanding its therapeutic window.

Toxicological assessments indicate no acute toxicity at high concentrations in animal models, suggesting a favorable safety profile for further development .

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